Cas no 89629-87-8 (2-bromophenyl chloroformate)
2-bromophenyl chloroformate Chemical and Physical Properties
Names and Identifiers
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- Carbonochloridic acid, 2-bromophenyl ester
- (2-bromophenyl) carbonochloridate
- 2-bromophenyl chloroformate
- DTXSID70539155
- MFCD24141171
- LQDOSVZYHLTSFF-UHFFFAOYSA-N
- SY296808
- 2-Bromophenyl carbonochloridate
- 89629-87-8
- EN300-281265
- SCHEMBL833161
- AKOS020225943
-
- MDL: MFCD24141171
- Inchi: 1S/C7H4BrClO2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H
- InChI Key: LQDOSVZYHLTSFF-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1OC(=O)Cl
Computed Properties
- Exact Mass: 233.90832g/mol
- Monoisotopic Mass: 233.90832g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
2-bromophenyl chloroformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-281265-1g |
2-bromophenyl chloroformate |
89629-87-8 | 1g |
$557.0 | 2023-09-09 | ||
| Enamine | EN300-281265-5g |
2-bromophenyl chloroformate |
89629-87-8 | 5g |
$1614.0 | 2023-09-09 | ||
| Enamine | EN300-281265-10g |
2-bromophenyl chloroformate |
89629-87-8 | 10g |
$2393.0 | 2023-09-09 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY296808-1g |
2-Bromophenyl Chloroformate |
89629-87-8 | ≥95% | 1g |
¥8865.00 | 2025-04-12 | |
| Enamine | EN300-281265-0.05g |
2-bromophenyl chloroformate |
89629-87-8 | 0.05g |
$468.0 | 2023-09-09 | ||
| Enamine | EN300-281265-0.1g |
2-bromophenyl chloroformate |
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$490.0 | 2023-09-09 | ||
| Enamine | EN300-281265-0.25g |
2-bromophenyl chloroformate |
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$513.0 | 2023-09-09 | ||
| Enamine | EN300-281265-0.5g |
2-bromophenyl chloroformate |
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$535.0 | 2023-09-09 | ||
| Enamine | EN300-281265-1.0g |
2-bromophenyl chloroformate |
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$1086.0 | 2023-06-04 | ||
| Enamine | EN300-281265-2.5g |
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$1089.0 | 2023-09-09 |
2-bromophenyl chloroformate Suppliers
2-bromophenyl chloroformate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-bromophenyl chloroformate
2-Bromophenyl Chloroformate (CAS No. 89629-87-8): A Comprehensive Overview
2-Bromophenyl chloroformate (CAS No. 89629-87-8) is a versatile organic compound that has garnered significant attention in various fields of chemistry, particularly in organic synthesis and materials science. This compound, characterized by its bromine-substituted phenyl group and reactive chloroformate functionality, serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The chloroformate group (-COCl) is highly reactive, making it an ideal electrophile in nucleophilic acyl substitution reactions. Recent advancements in synthetic methodologies have further expanded its applications, particularly in the development of bioactive molecules and functional polymers.
The structure of 2-bromophenyl chloroformate consists of a benzene ring with a bromine atom at the ortho position relative to the chloroformate group. This spatial arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity and selectivity in various chemical transformations. The bromine substituent not only enhances the molecule's stability but also introduces a directing effect that can be exploited in subsequent reactions. For instance, the bromine atom can act as an electron-withdrawing group, facilitating certain nucleophilic attacks or activating specific positions on the aromatic ring for further functionalization.
Recent studies have highlighted the potential of 2-bromophenyl chloroformate in the synthesis of biologically active compounds. Researchers have employed this compound as a key intermediate in the construction of complex heterocycles, which are often found in natural products and drug candidates. For example, its use in forming amides, esters, and ureas has been reported in the development of new antibiotics and anticancer agents. The ability to selectively replace the chloroformate group with other functional groups has made it a valuable building block in medicinal chemistry.
In addition to its role in drug discovery, 2-bromophenyl chloroformate has found applications in polymer science. The compound's reactivity allows for the incorporation of aromatic moieties into polymeric structures, leading to materials with enhanced thermal stability and mechanical properties. Recent research has focused on its use as a monomer in step-growth polymerizations, resulting in high-performance polymers suitable for advanced applications such as optoelectronics and biomedical devices.
The synthesis of 2-bromophenyl chloroformate typically involves multi-step processes that begin with bromination of phenol derivatives followed by conversion into the corresponding acid chloride. Modern synthetic strategies have optimized these steps to improve yield and purity, often employing catalytic systems or microwave-assisted techniques. These advancements have made the compound more accessible for large-scale production and industrial applications.
From an environmental standpoint, understanding the fate and toxicity of 2-bromophenyl chloroformate is crucial for its safe handling and disposal. Recent eco-toxicological studies have evaluated its biodegradation pathways under various conditions, providing insights into its environmental impact. These findings underscore the importance of adopting green chemistry principles when working with such reactive intermediates.
In conclusion, 2-bromophenyl chloroformate (CAS No. 89629-87-8) stands out as a pivotal compound in contemporary chemical research. Its unique structure and reactivity continue to drive innovations across multiple disciplines, from pharmaceuticals to materials science. As research progresses, we can expect even more sophisticated applications of this compound, further solidifying its role as an essential tool in modern chemistry.
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